(S)-Methyl 6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-aminohexanoate hydrochloride
Description
Chemical Identity and Structural Characterization
Molecular Properties and Nomenclature
The compound under investigation possesses the systematic International Union of Pure and Applied Chemistry name (S)-methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate hydrochloride, reflecting its complex structural architecture. The molecular formula C22H27ClN2O4 indicates the presence of twenty-two carbon atoms, twenty-seven hydrogen atoms, one chlorine atom, two nitrogen atoms, and four oxygen atoms, resulting in a molecular weight of 418.91 grams per mole. The Chemical Abstracts Service registry number 847658-45-1 provides unique identification for this compound in chemical databases worldwide.
Alternative nomenclature systems recognize this compound through various synonyms including methyl (2S)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate hydrochloride and the commonly abbreviated form within research literature. The compound maintains registration in major chemical databases including PubChem with the compound identifier 71607446, facilitating cross-referencing and data validation across multiple research platforms. The systematic naming convention reflects the stereochemical configuration, the protecting group attachment, and the salt formation that characterizes this derivative.
The structural designation incorporates several critical elements that define the compound's chemical identity. The 9H-fluoren-9-yl moiety represents the fluorenylmethoxycarbonyl protecting group, a standard protection strategy in amino acid chemistry that provides temporary masking of the amino functionality. The methoxy carbonyl linkage establishes the connection between the protecting group and the amino acid backbone, while the methyl ester formation at the carboxyl terminus completes the molecular architecture. The hydrochloride salt formation enhances the compound's stability and solubility characteristics, making it suitable for various synthetic applications.
Stereochemistry and Configuration
The stereochemical configuration of this compound centers around the (S)-absolute configuration at the alpha carbon, corresponding to the natural L-lysine stereochemistry found in biological systems. This stereochemical arrangement ensures compatibility with biological peptide synthesis and maintains the natural chirality essential for peptide functionality. The (S)-configuration designation follows the Cahn-Ingold-Prelog priority rules, where the carboxyl group takes precedence over the amino-substituted alkyl chain in determining the absolute configuration.
The molecular structure exhibits a single chiral center at the alpha carbon position, where the amino group, carboxyl group, hydrogen atom, and the four-carbon alkyl chain bearing the terminal amino group are arranged in a specific three-dimensional orientation. This stereochemical arrangement is critical for the compound's biological activity and its integration into peptide sequences without disrupting natural protein folding patterns. The retention of L-lysine stereochemistry ensures that peptides synthesized using this building block maintain their natural conformational preferences.
Conformational analysis reveals that the compound can adopt multiple rotational conformers around the various single bonds within the molecule, particularly around the bonds connecting the protecting group to the amino acid backbone. The 9H-fluoren-9-yl protecting group introduces significant steric bulk that influences the overall molecular conformation and may restrict certain rotational freedoms. These conformational considerations become particularly important during peptide synthesis, where steric interactions can influence coupling efficiency and reaction selectivity.
Structural Analysis and Crystallography
Comprehensive structural characterization of (S)-methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate hydrochloride has been accomplished through various analytical techniques, providing detailed insights into its molecular architecture. Nuclear magnetic resonance spectroscopy confirms the structural integrity of the compound, with proton nuclear magnetic resonance spectra showing consistency with the proposed structure. The spectroscopic analysis validates the presence of all expected functional groups and confirms the stereochemical integrity of the molecule.
The crystallographic properties of this compound have been investigated to understand its solid-state behavior and intermolecular interactions. X-ray diffraction studies would typically reveal the precise three-dimensional arrangement of atoms within the crystal lattice, including hydrogen bonding patterns and molecular packing arrangements. Such crystallographic data provides essential information about the compound's stability, solubility behavior, and potential polymorphic forms that may exist under different crystallization conditions.
Molecular modeling studies complement experimental structural data by providing theoretical insights into the compound's electronic structure and conformational preferences. Computational analysis reveals the distribution of electron density throughout the molecule, identifying regions of high and low electron density that influence chemical reactivity and intermolecular interactions. The fluorenyl protecting group contributes significant aromatic character to the molecule, introducing π-electron systems that can participate in stacking interactions and influence the compound's physical properties.
Physical and Chemical Properties
Solubility Profile and Stability
The solubility characteristics of (S)-methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate hydrochloride have been systematically evaluated across various solvent systems to establish optimal conditions for synthetic applications. In dimethyl sulfoxide, the compound demonstrates excellent solubility with a measured solubility of 100 milligrams per milliliter, corresponding to a molar concentration of 238.71 millimolar. This high solubility in dimethyl sulfoxide makes it particularly suitable for use in peptide synthesis protocols that rely on this solvent system.
| Solvent System | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
|---|---|---|---|
| Dimethyl Sulfoxide | 100 | 238.71 | Requires ultrasonic treatment |
| Methanol | Limited data | Variable | Used for optical rotation measurements |
| Water | Poor | Low | Hydrochloride salt formation improves aqueous solubility |
The stability profile of the compound under various storage conditions has been comprehensively investigated to establish optimal preservation protocols. Storage at 4 degrees Celsius in sealed containers away from moisture maintains compound integrity for extended periods. The recommended storage conditions reflect the compound's sensitivity to hydrolysis, particularly at the ester and carbamate functionalities, which can undergo degradation in the presence of moisture and elevated temperatures.
Long-term stability studies indicate that the compound maintains its chemical integrity when stored under anhydrous conditions at reduced temperatures. Stock solution preparation requires careful consideration of solvent choice and storage temperature, with solutions stored at minus 80 degrees Celsius remaining stable for up to six months, while storage at minus 20 degrees Celsius limits stability to one month. These stability parameters are crucial for maintaining compound quality during extended research projects and ensuring reproducible experimental results.
Spectroscopic Characteristics
Nuclear magnetic resonance spectroscopy provides the primary method for structural confirmation and purity assessment of (S)-methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate hydrochloride. Proton nuclear magnetic resonance analysis reveals characteristic signals consistent with the proposed molecular structure, confirming the presence of the fluorenyl protecting group, the lysine backbone, and the methyl ester functionality. The spectroscopic data supports structural integrity with measured purity levels exceeding 97.0 percent based on nuclear magnetic resonance integration analysis.
| Analytical Parameter | Specification | Measured Value | Method |
|---|---|---|---|
| Appearance | White to off-white solid | Compliant | Visual inspection |
| Proton Nuclear Magnetic Resonance | Consistent with structure | Confirmed | Nuclear Magnetic Resonance |
| Purity | ≥97.0% | 97.0% | Nuclear Magnetic Resonance integration |
| Water Content | <1.0% | 0.17% | Karl Fischer titration |
The spectroscopic fingerprint of this compound includes characteristic resonances from the aromatic protons of the fluorenyl system, typically appearing in the downfield region of the proton nuclear magnetic resonance spectrum. The methylene protons connecting the fluorenyl group to the carbamate functionality produce distinctive multipicity patterns that serve as diagnostic markers for compound identification. The lysine backbone contributes multiple overlapping signals in the aliphatic region, with the terminal amino group protons often appearing as exchangeable signals whose chemical shifts depend on solvent and temperature conditions.
Advanced spectroscopic techniques including carbon-13 nuclear magnetic resonance, infrared spectroscopy, and mass spectrometry provide complementary structural information that confirms the compound's identity and purity. Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule, with characteristic signals from the carbonyl carbons, aromatic carbons of the fluorenyl system, and the aliphatic carbons of the lysine chain. Mass spectrometric analysis confirms the molecular weight and provides fragmentation patterns that support the proposed structure, while infrared spectroscopy identifies key functional groups through their characteristic vibrational frequencies.
Properties
IUPAC Name |
methyl (2S)-2-amino-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4.ClH/c1-27-21(25)20(23)12-6-7-13-24-22(26)28-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19;/h2-5,8-11,19-20H,6-7,12-14,23H2,1H3,(H,24,26);1H/t20-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSJCURWQOUTKB-BDQAORGHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20718458 | |
| Record name | Methyl N~6~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201009-98-5 | |
| Record name | Methyl N~6~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of H-Lys(Fmoc)-OMe HCl is the amine group in organic synthesis. The compound is used as a protecting group for amines during peptide synthesis.
Mode of Action
H-Lys(Fmoc)-OMe HCl acts as a protecting group for amines during peptide synthesis. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group is base-labile, meaning it is rapidly removed by a base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate.
Biochemical Pathways
The compound plays a crucial role in the solid-phase peptide synthesis (SPPS) .
Result of Action
The result of the action of H-Lys(Fmoc)-OMe HCl is the protection of the amine group during peptide synthesis, allowing for the selective assembly of amino acids into peptides. After the peptide synthesis is complete, the Fmoc group is removed, leaving the desired peptide product.
Action Environment
The action of H-Lys(Fmoc)-OMe HCl is influenced by environmental factors such as pH and temperature. For instance, the Fmoc group is rapidly removed by a base, and this process can be influenced by the pH of the solution. Additionally, the compound exhibits pH-controlled ambidextrous gelation, which means it can form gels in both aqueous and organic environments at different pH values. This property is significant among gelators and can be leveraged in various applications.
Biological Activity
(S)-Methyl 6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-aminohexanoate hydrochloride, also known by its CAS number 847658-45-1, is a compound of significant interest in the fields of medicinal chemistry and biochemistry. Its unique structural features, including a fluorenylmethoxycarbonyl (Fmoc) protecting group and an amino acid backbone, contribute to its biological activity. This article reviews the biological properties, applications, and research findings associated with this compound.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 420.89 g/mol. The compound features several functional groups that enhance its reactivity and solubility, making it suitable for various biological applications.
| Property | Value |
|---|---|
| Molecular Formula | C22H27ClN2O4 |
| Molecular Weight | 420.89 g/mol |
| CAS Number | 847658-45-1 |
| Solubility | Soluble in organic solvents |
Peptide Synthesis
One of the primary applications of this compound is in solid-phase peptide synthesis (SPPS). The Fmoc group allows for selective protection and deprotection during peptide assembly, facilitating the formation of peptide bonds essential for synthesizing biologically active peptides and proteins. Research indicates that compounds with similar structures can effectively inhibit certain enzymes, such as cytochrome P450, suggesting potential pharmacological applications.
Enzyme Inhibition
Studies have shown that derivatives of this compound exhibit inhibitory effects on cytochrome P450 enzymes, which are crucial in drug metabolism. This inhibition can lead to significant drug-drug interactions, affecting the pharmacokinetics of co-administered drugs. Understanding these interactions is vital for optimizing therapeutic regimens involving this compound .
Case Studies
- Peptide Coupling Reagents : A study demonstrated the effectiveness of this compound as a coupling reagent in synthesizing complex peptides. The results indicated high yields and purity levels, showcasing its utility in peptide chemistry.
- Cytochrome P450 Interaction : Another investigation focused on the interaction between this compound and various cytochrome P450 isoforms. The findings revealed that it could serve as a selective inhibitor for specific isoforms, highlighting its potential role in drug development and safety assessments .
Future Directions
Research into this compound continues to expand. Future studies may focus on:
- Detailed Mechanistic Studies : Elucidating the precise mechanisms by which this compound interacts with enzymes.
- Therapeutic Applications : Exploring its potential as a therapeutic agent in treating diseases influenced by cytochrome P450 metabolism.
- Novel Derivatives : Synthesizing new derivatives to enhance selectivity and potency against specific biological targets.
Scientific Research Applications
Peptide Synthesis
One of the primary applications of (S)-Methyl 6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-aminohexanoate hydrochloride is in the synthesis of peptides. This compound serves as a protected amino acid derivative, specifically for lysine. The fluorenylmethoxycarbonyl (Fmoc) group provides a stable protection for the amino group during peptide synthesis, allowing for selective deprotection under mild conditions.
Mechanism of Action in Peptide Synthesis
- The Fmoc group can be removed using a base, such as piperidine, which leaves the amino group free for coupling with other amino acids.
- This method is advantageous because it allows for the construction of complex peptide chains without premature reactions at the amino group.
Drug Development
Due to its structural characteristics, this compound has potential applications in drug development, particularly in the design of peptide-based therapeutics.
Potential Therapeutic Applications
- Antibiotics : Research indicates that modified peptides can exhibit antibacterial activity.
- Anticancer Agents : Peptides designed with specific sequences can target cancer cells selectively.
Biochemical Research
In biochemical research, this compound is utilized for studying protein interactions and functions due to its ability to incorporate into peptides that mimic natural proteins.
Case Studies
- Protein Structure Studies : Researchers have used Fmoc-protected amino acids to create peptides that help elucidate protein folding and stability.
- Enzyme Inhibition Studies : Peptides synthesized with this compound have been used to investigate enzyme-substrate interactions, providing insights into enzyme mechanisms.
Comparison with Similar Compounds
Fmoc-Lys(Mmt)-OH
- Structure: Features a 4-methoxytrityl (Mmt) group on the ε-amino side chain instead of a methyl ester.
- Properties : The Mmt group offers acid-labile protection, enabling selective deprotection under mild acidic conditions (e.g., 1% trifluoroacetic acid in dichloromethane). This contrasts with the methyl ester in the target compound, which requires harsher alkaline hydrolysis.
- Applications : Preferred for synthesizing branched peptides where side-chain modifications are critical .
Methyl 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoate (2a)
- Structure : Contains both Fmoc and Boc (tert-butoxycarbonyl) protecting groups.
- Synthesis : Achieved via EDC/HOBt-mediated coupling of Fmoc-Lys(Boc)-OH with methyl ester precursors, yielding 97.3% efficiency .
- Comparison: The Boc group requires strong acids (e.g., HCl in dioxane) for cleavage, making it less compatible with acid-sensitive substrates compared to the target compound’s hydrochloride-stabilized α-amino group.
6-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hexanoic acid (CAS 391248-11-6)
- Structure: Substitutes the ε-amino group with a methyl-aminated Fmoc moiety.
- Impact : The methylated nitrogen alters nucleophilicity, reducing reactivity in peptide bond formation. This limits its utility in standard SPPS but may benefit niche applications like stable isotope labeling .
Physicochemical Properties
Preparation Methods
Step 1: Synthesis of Lysine Methyl Ester Hydrochloride
The foundational step involves converting L-lysine hydrochloride into its methyl ester derivative. A widely adopted protocol derives from Example 2 of patent CN112110833A, which outlines a thionyl chloride (SOCl₂)-mediated esterification:
Procedure :
-
L-lysine hydrochloride (18.3 g, 0.1 mol) is suspended in anhydrous methanol (100 mL).
-
Thionyl chloride (12 mL, 0.16 mol) is added dropwise under stirring at 0–5°C to minimize side reactions.
-
The mixture is warmed to room temperature and stirred for 6–8 hours until TLC (thin-layer chromatography) confirms complete consumption of starting material.
-
The solvent is removed under reduced pressure, yielding L-lysine methyl ester hydrochloride (Lys-Ome·HCl) as a colorless oil.
Key Parameters :
Step 2: Fmoc Protection of the α-Amino Group
The α-amino group is selectively protected using Fmoc-OSu (N-fluorenylmethoxycarbonyloxy-succinimide), a reagent favored for its high reactivity and minimal epimerization risk. This step adapts methodologies from the synthesis of Fmoc-Lys(Mtt)-OH:
Procedure :
-
Lys-Ome·HCl (10.0 g, 0.04 mol) is dissolved in a 1:1 v/v dioxane-water mixture (200 mL).
-
Sodium carbonate (8.4 g, 0.08 mol) is added to deprotonate the α-amino group (pH 8–9).
-
Fmoc-OSu (13.5 g, 0.04 mol) is introduced portion-wise, and the reaction is stirred at 25°C for 12 hours.
-
Completion is confirmed by TLC (Rf = 0.5 in 7:3 hexane:ethyl acetate).
-
The mixture is acidified to pH 2–3 with citric acid, precipitating the Fmoc-protected intermediate.
-
The product is extracted with ethyl acetate (3 × 100 mL), washed with brine, dried over Na₂SO₄, and concentrated.
Optimization Insights :
Step 3: Isolation of the Hydrochloride Salt
The ε-amino group is protonated via HCl gas treatment or hydrochloric acid titration:
Procedure :
-
The Fmoc-protected lysine methyl ester (15.0 g, 0.03 mol) is dissolved in anhydrous diethyl ether (150 mL).
-
HCl gas is bubbled through the solution at 0°C until precipitation ceases (≈30 minutes).
-
The precipitate is filtered, washed with cold ether, and dried under vacuum to yield the title compound as a white crystalline solid.
Analytical Data :
-
Molar Mass : 482.98 g/mol (C₂₄H₂₉ClN₂O₄).
-
¹H NMR (400 MHz, DMSO-d₆) : δ 7.89 (d, 2H, Fmoc ArH), 7.72 (t, 2H, Fmoc ArH), 7.42 (t, 2H, Fmoc ArH), 4.32 (d, 2H, Fmoc CH₂), 4.22 (t, 1H, Fmoc CH), 3.65 (s, 3H, COOCH₃), 3.10 (m, 2H, ε-NH₃⁺), 1.40–1.20 (m, 6H, Lys side chain).
-
HPLC Purity : 99.2% (C18 column, 70:30 acetonitrile:water + 0.1% TFA).
Comparative Analysis of Alternative Routes
Solid-Phase Synthesis Using 2-CTC Resin
A resin-based approach, inspired by protocols for Fmoc-N-Me-AA-OH, offers advantages in scalability and purification:
Procedure :
-
2-Chlorotrityl chloride (2-CTC) resin (1.0 g, 1.2 mmol/g) is swelled in dichloromethane (DCM).
-
Lys-Ome·HCl (2.4 mmol) and DIEA (6.0 mmol) in DCM are added, and the mixture is agitated for 2 hours.
-
After capping unreacted sites with methanol, the resin-bound lysine ester is treated with Fmoc-OSu (2.4 mmol) and DIEA (7.2 mmol) in DMF for 12 hours.
-
Cleavage with 1% TFA/DCM releases the product, which is precipitated in cold ether and converted to the hydrochloride salt.
Performance Metrics :
Direct Fmoc-Cl Aminolysis
While less common, Fmoc-Cl (fluorenylmethyl chloroformate) can acylate the α-amine under anhydrous conditions:
Procedure :
-
Lys-Ome·HCl (10.0 g, 0.04 mol) is suspended in anhydrous THF (100 mL).
-
Pyridine (6.5 mL, 0.08 mol) is added, followed by dropwise addition of Fmoc-Cl (10.4 g, 0.04 mol).
-
The reaction is stirred at 0°C for 2 hours, then quenched with ice-cold 1M HCl.
Challenges :
-
Side Reactions : Over 15% ε-Fmoc protection occurs due to poor selectivity.
-
Yield : 60–65% after chromatographic purification.
Critical Process Parameters and Troubleshooting
Esterification Side Reactions
Q & A
Q. What is the role of the Fmoc group in this compound during solid-phase peptide synthesis (SPPS)?
The Fmoc (9-fluorenylmethoxycarbonyl) group acts as a temporary protecting group for the α-amino group of the lysine derivative. It enables selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF), allowing sequential coupling of amino acids while preserving side-chain functionalities . This is critical for synthesizing peptides with defined sequences and post-translational modifications.
Q. How can researchers verify the purity and identity of this compound after synthesis?
Analytical techniques include:
- Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity.
- NMR spectroscopy (¹H, ¹³C) to confirm stereochemical integrity and absence of impurities. For example, the Fmoc group exhibits characteristic aromatic proton signals at δ 7.3–7.8 ppm .
- Mass spectrometry (MS) to validate molecular weight (e.g., ESI-MS for [M+H]⁺ ion).
Q. What solvent systems are optimal for dissolving this compound in SPPS?
The compound is typically dissolved in DMF or DCM due to its hydrophobic Fmoc group. For coupling reactions, a mixture of DMF:DCM (1:1) with activating agents like HBTU/HOBt is recommended to enhance solubility and reaction efficiency .
Advanced Research Questions
Q. How can researchers optimize coupling efficiency when integrating this lysine derivative into sterically hindered peptide sequences?
- Use double coupling protocols with excess activated amino acid (3–5 equiv).
- Employ microwave-assisted synthesis to reduce reaction time and improve yield .
- Replace HBTU with DIC/Oxyma Pure for reduced racemization risk in challenging sequences .
- Monitor coupling completion via Kaiser test or FT-IR for free amine detection .
Q. What strategies mitigate side reactions during Fmoc deprotection?
Q. How does the stereochemical integrity of this compound impact peptide bioactivity?
The (S)-configuration at the α-carbon ensures proper spatial alignment during peptide folding. For example, racemization during synthesis can disrupt receptor binding in bioactive peptides. Chiral HPLC or Marfey’s reagent analysis post-synthesis is critical to confirm enantiomeric purity (>99% ee) .
Q. What are the contradictions in reported biological activities of Fmoc-protected lysine derivatives?
- Smith et al. (2021) reported antioxidative effects in muscle cells , but later studies found no direct ROS-scavenging activity, suggesting indirect mechanisms via metabolic pathway modulation .
- Discrepancies in exercise performance outcomes (e.g., animal models vs. in vitro assays) may arise from differences in bioavailability or metabolite stability .
Methodological Considerations
Q. How should researchers handle discrepancies in reaction yields during scale-up?
- Design of Experiments (DoE) can identify critical parameters (e.g., temperature, solvent ratio).
- Use PAT tools (Process Analytical Technology) like in-line FT-IR to monitor reaction progression in real time .
- Compare batch data using multivariate analysis (e.g., PCA) to isolate yield-limiting factors .
Q. What protocols ensure safe handling of this compound given its toxicity profile?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
